molecular formula C14H6F5NO B14418519 4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile CAS No. 87002-16-2

4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile

Cat. No.: B14418519
CAS No.: 87002-16-2
M. Wt: 299.19 g/mol
InChI Key: MTRAEERMBVXYFJ-UHFFFAOYSA-N
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Description

4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile is an organic compound that features a benzonitrile group attached to a methoxy group, which is further connected to a pentafluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzonitrile+2,3,4,5,6-Pentafluorobenzyl bromideK2CO3,DMF,RefluxThis compound\text{4-Hydroxybenzonitrile} + \text{2,3,4,5,6-Pentafluorobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Hydroxybenzonitrile+2,3,4,5,6-Pentafluorobenzyl bromideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and reduction: The benzonitrile group can be reduced to corresponding amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Nucleophilic substitution: Substituted derivatives with various nucleophiles.

    Reduction: Corresponding amines.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile has several scientific research applications:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

    Medicinal chemistry: Investigated for potential pharmacological activities and as a precursor for drug development.

    Analytical chemistry: Used as a standard or reference compound in various analytical techniques.

Mechanism of Action

The mechanism of action of 4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile depends on its specific application. In nucleophilic substitution reactions, the electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack. In biological systems, the compound’s interactions with molecular targets and pathways would depend on its structural features and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzonitrile: Similar structure but lacks the methoxy group.

    4-Methoxybenzonitrile: Similar structure but lacks the pentafluorophenyl group.

    2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-((2,3,4,5,6-Pentafluorophenyl)methoxy)benzonitrile is unique due to the combination of the pentafluorophenyl and benzonitrile groups connected via a methoxy linker. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

87002-16-2

Molecular Formula

C14H6F5NO

Molecular Weight

299.19 g/mol

IUPAC Name

4-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzonitrile

InChI

InChI=1S/C14H6F5NO/c15-10-9(11(16)13(18)14(19)12(10)17)6-21-8-3-1-7(5-20)2-4-8/h1-4H,6H2

InChI Key

MTRAEERMBVXYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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